8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
8-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazoloquinazolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazolinone structure.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the triazoloquinazolinone intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the piperazine moiety, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazoloquinazolinones in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. The compound’s ability to interact with specific receptors or enzymes could lead to the development of new treatments for diseases.
Industry
Industrially, the compound’s unique properties may be harnessed in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperazine ring could facilitate interaction with specific biological pathways. The triazoloquinazolinone core is likely crucial for the compound’s overall activity, contributing to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- 8-(4-(2-Bromophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Uniqueness
Compared to similar compounds, 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this particular compound a valuable subject of study.
Properties
CAS No. |
1031594-63-4 |
---|---|
Molecular Formula |
C27H23FN6O2 |
Molecular Weight |
482.519 |
IUPAC Name |
8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C27H23FN6O2/c1-17-5-4-6-18(15-17)24-25-29-26(35)20-10-9-19(16-23(20)34(25)31-30-24)27(36)33-13-11-32(12-14-33)22-8-3-2-7-21(22)28/h2-10,15-16,31H,11-14H2,1H3 |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6F |
solubility |
not available |
Origin of Product |
United States |
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